ORG 33628

描述

属性

IUPAC Name |

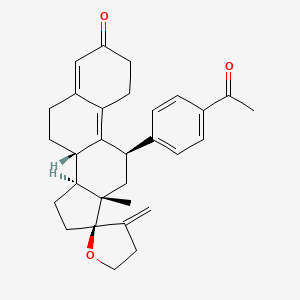

(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O3/c1-18-13-15-33-30(18)14-12-27-25-10-8-22-16-23(32)9-11-24(22)28(25)26(17-29(27,30)3)21-6-4-20(5-7-21)19(2)31/h4-7,16,25-27H,1,8-15,17H2,2-3H3/t25-,26+,27-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWTZVKFWBTFFE-ONBAZCQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CC3(C(CCC34C(=C)CCO4)C5C2=C6CCC(=O)C=C6CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]34C(=C)CCO4)[C@H]5C2=C6CCC(=O)C=C6CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155768-17-5 | |

| Record name | Org 33628 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155768175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-33628 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5570B34COZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ORG 33628: A Technical Guide to its Mechanism of Action as a Selective Progesterone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) characterized by a distinct pharmacological profile of mixed progesterone agonist and antagonist activities. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing its receptor binding affinity, in vitro and in vivo functional activities, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound.

Introduction

This compound is a synthetic steroid that has been investigated for its potential therapeutic applications, particularly in the context of hormonal modulation. As a selective progesterone receptor modulator, it exhibits tissue-specific effects, acting as an antagonist in some tissues while displaying partial agonist activity in others. This dual activity profile distinguishes it from pure progesterone antagonists like mifepristone (RU 486) and pure agonists. The primary mechanism of action of this compound is through its high-affinity binding to the progesterone receptor (PR), leading to the modulation of progesterone-responsive gene expression.

Core Mechanism of Action: Progesterone Receptor Modulation

The biological effects of progesterone are mediated by the nuclear progesterone receptor, which exists in two main isoforms, PR-A and PR-B. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA. This interaction recruits a complex of co-activators or co-repressors, ultimately leading to the activation or repression of target gene transcription.

This compound, as an SPRM, competes with progesterone for binding to the PR. The binding of this compound induces a unique receptor conformation that results in a differential recruitment of co-regulators compared to progesterone or pure antagonists. This leads to a tissue-specific gene expression profile, underpinning its mixed agonist/antagonist effects. For instance, in the endometrium, its antagonistic properties are more pronounced, while it may exhibit partial agonistic effects in other tissues.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for this compound, primarily based on its comparison with the well-characterized progesterone receptor antagonist, mifepristone (RU 486).

Table 1: Receptor Binding Affinity

| Compound | Progesterone Receptor (Relative Binding Affinity) | Glucocorticoid Receptor (Relative Binding Affinity) |

| This compound | ~2 (twice that of RU 486) | ~0.04 (25 times lower than RU 486) |

| RU 486 | 1 (Reference) | 1 (Reference) |

Table 2: In Vivo Potency

| Assay | This compound (Relative Potency vs. RU 486) |

| Pregnancy Interruption (Rat) | ~16 |

| Antiglucocorticoid Activity (Rat) | ~0.125 (8 times lower) |

| Ovulation Inhibition (Rat) | ~80 |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective progesterone receptor modulators like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the progesterone and glucocorticoid receptors.

Methodology:

-

Receptor Source: Cytosolic extracts from cells engineered to express high levels of the human progesterone receptor (e.g., T47D breast cancer cells) or glucocorticoid receptor (e.g., IM-9 lymphocytes).

-

Radioligand: A radiolabeled progestin (e.g., [³H]-ORG 2058) or glucocorticoid (e.g., [³H]-dexamethasone) is used.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or RU 486).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand, typically by dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference compound (e.g., progesterone or dexamethasone) to the IC50 of the test compound, multiplied by 100.

In Vivo Antiprogestational Activity: Pregnancy Interruption Assay

Objective: To assess the ability of this compound to terminate pregnancy in rats.

Methodology:

-

Animal Model: Pregnant female rats (e.g., Sprague-Dawley), typically on day 7 of gestation.

-

Compound Administration: this compound or the reference compound is administered orally or subcutaneously for a defined period (e.g., 2-3 days).

-

Observation: Animals are observed for signs of pregnancy termination (e.g., vaginal bleeding).

-

Endpoint: On a specific day post-treatment (e.g., day 9 or 10 of gestation), the animals are euthanized, and the uteri are examined for the presence of viable fetuses.

-

Data Analysis: The effective dose that causes pregnancy termination in 50% of the animals (ED50) is calculated.

In Vivo Antiglucocorticoid Activity: Thymus Involution Assay

Objective: To evaluate the antiglucocorticoid activity of this compound in vivo.

Methodology:

-

Animal Model: Adrenalectomized male rats to remove the endogenous source of glucocorticoids.

-

Treatment: Animals are treated with a potent glucocorticoid (e.g., dexamethasone) to induce thymus involution (a decrease in thymus weight).

-

Co-administration: The test compound (this compound) is co-administered with the glucocorticoid.

-

Endpoint: After a set treatment period (e.g., 7 days), the animals are euthanized, and the thymus glands are dissected and weighed.

-

Data Analysis: The ability of the test compound to antagonize the dexamethasone-induced decrease in thymus weight is quantified.

In Vivo Ovulation Inhibition Assay

Objective: To determine the potency of this compound in inhibiting ovulation.

Methodology:

-

Animal Model: Regularly cycling female rats (e.g., Wistar or Sprague-Dawley).

-

Cycle Monitoring: Vaginal smears are taken daily to determine the stage of the estrous cycle.

-

Compound Administration: The test compound is administered orally on the morning of proestrus (the day before ovulation).

-

Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are examined under a microscope for the presence of ova.

-

Data Analysis: The dose of the compound that inhibits ovulation in 50% of the animals (ED50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of the progesterone receptor and a typical experimental workflow for characterizing a selective progesterone receptor modulator.

Caption: Progesterone Receptor Signaling Pathway.

Caption: Experimental Workflow for SPRM Characterization.

Conclusion

This compound is a selective progesterone receptor modulator with a potent antiprogestational and ovulation-inhibiting activity, coupled with a significantly reduced antiglucocorticoid effect compared to mifepristone. Its mechanism of action is centered on its high-affinity binding to the progesterone receptor, leading to a modulation of gene expression that results in a mixed agonist/antagonist profile. This detailed technical guide, summarizing its quantitative pharmacology and the experimental methodologies for its characterization, provides a valuable resource for researchers and drug development professionals working in the field of hormonal therapies. Further investigation into the specific downstream gene regulatory networks affected by this compound in different tissues will continue to elucidate its nuanced mechanism of action.

ORG 33628: A Technical Overview of a Selective Progesterone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Discontinued

Introduction

ORG 33628 is a potent, selective progesterone receptor modulator (SPRM) with a distinct pharmacological profile characterized by strong anti-progestational and reduced anti-glucocorticoid activity. Developed by Organon, it was investigated primarily for applications in contraception and the management of uterine bleeding disorders. As an SPRM, this compound exhibits a mixed profile of progesterone receptor agonist and antagonist effects, which are tissue and context-dependent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, in vivo functional activity, and the experimental methodologies used for its characterization. The development of this compound has been discontinued.

Data Presentation: Comparative Pharmacological Profile

The pharmacological properties of this compound have been characterized in direct comparison to the well-known progesterone and glucocorticoid receptor antagonist, mifepristone (RU 486). The following table summarizes the relative binding affinities and in vivo potencies of this compound.

| Parameter | This compound (Relative to RU 486) |

| Receptor Binding Affinity | |

| Progesterone Receptor | 2x higher |

| Glucocorticoid Receptor | 25x lower |

| In Vivo Activity | |

| Pregnancy Interruption (rat) | 16x higher potency |

| Antiglucocorticoid Activity (rat) | 8x lower potency |

| Ovulation Inhibition (rat) | ~80x higher potency |

| Menses Induction (stumptail monkey) | 2x higher potency |

Experimental Protocols

The characterization of this compound involved a series of in vitro and in vivo assays to determine its binding affinity and functional activity. While the specific, detailed protocols for the studies on this compound are not publicly available, this section outlines the general methodologies typically employed for such investigations.

Receptor Binding Assays

Competitive radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone and glucocorticoid receptors.

-

General Protocol:

-

Receptor Source: Cytosolic extracts from tissues known to express high levels of the target receptor, such as the uterus for the progesterone receptor and the thymus for the glucocorticoid receptor, are prepared from hormonally primed animals (e.g., estrogen-primed rabbits or adrenalectomized rats).

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the receptor of interest is used (e.g., [³H]-ORG 2058 for the progesterone receptor and [³H]-dexamethasone for the glucocorticoid receptor).

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound) and a reference compound (RU 486).

-

Separation: After incubation to equilibrium, bound and free radioligand are separated, typically by dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.

-

In Vivo Functional Assays

Pregnancy Interruption in Rats

-

Objective: To assess the anti-progestational activity of this compound by its ability to terminate pregnancy.

-

General Protocol:

-

Animal Model: Timed-pregnant female rats are used. Day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

-

Dosing: this compound and the reference compound are administered orally or via subcutaneous injection, typically on days 8-10 of gestation. A range of doses is tested to establish a dose-response relationship.

-

Endpoint: On a later day of gestation (e.g., day 14), the animals are euthanized, and the uteri are examined for the presence of viable fetuses.

-

Data Analysis: The effective dose that causes pregnancy termination in 50% of the animals (ED50) is calculated.

-

Antiglucocorticoid Activity in Rats

-

Objective: To determine the in vivo antiglucocorticoid activity of this compound.

-

General Protocol:

-

Animal Model: Adrenalectomized male rats are used to eliminate endogenous glucocorticoid production.

-

Treatment: The animals are treated with a glucocorticoid agonist (e.g., dexamethasone) to induce a measurable biological response, such as an increase in liver tyrosine aminotransferase (TAT) activity or thymus involution.

-

Antagonist Administration: this compound or a reference antagonist is co-administered with the glucocorticoid agonist.

-

Endpoint: The extent to which the antagonist blocks the agonist-induced effect is measured (e.g., inhibition of TAT induction or prevention of thymus weight loss).

-

Data Analysis: The dose of the antagonist that causes 50% inhibition of the glucocorticoid-induced response is determined.

-

Ovulation Inhibition in Rats

-

Objective: To evaluate the potency of this compound in suppressing ovulation.

-

General Protocol:

-

Animal Model: Normally cycling female rats are used. The stage of the estrous cycle is monitored by daily vaginal smears.

-

Dosing: The compound is administered daily for the duration of one or more estrous cycles.

-

Endpoint: On the morning of the expected estrus, the oviducts are examined for the presence of ova.

-

Data Analysis: The dose that inhibits ovulation in 50% of the animals (ED50) is calculated.

-

Menses Induction in Stumptail Monkeys

-

Objective: To assess the ability of this compound to induce menstruation in a primate model.

-

General Protocol:

-

Animal Model: Ovariectomized, estrogen- and progesterone-primed female stumptail monkeys are used to mimic the hormonal environment of a natural menstrual cycle.

-

Hormonal Priming: The animals receive estrogen treatment to induce endometrial proliferation, followed by a period of combined estrogen and progesterone treatment to induce a secretory endometrium.

-

Antagonist Administration: After the priming period, progesterone is withdrawn, and the test compound is administered.

-

Endpoint: The occurrence and timing of vaginal bleeding (menses) are monitored.

-

Data Analysis: The effective dose required to induce menses is determined.

-

Mandatory Visualizations

Caption: Experimental workflow for the pharmacological characterization of this compound.

Caption: Generalized signaling pathway for a Selective Progesterone Receptor Modulator like this compound.

Conclusion

This compound is a selective progesterone receptor modulator with a pharmacological profile that demonstrates high anti-progestational potency and a favorable separation from anti-glucocorticoid effects when compared to mifepristone. Its significant ovulation-inhibitory activity in preclinical models highlighted its potential as a contraceptive agent. The mixed agonist/antagonist properties of SPRMs like this compound allow for a nuanced modulation of progesterone receptor activity, offering the potential for therapeutic applications with improved side-effect profiles over pure antagonists. Although the clinical development of this compound was discontinued, the preclinical data provide valuable insights into the structure-activity relationships and therapeutic potential of selective progesterone receptor modulators.

ORG 33628: A Technical Guide to its Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and the management of hormone-dependent gynecological conditions. As an SPRM, this compound exhibits a mixed profile of progesterone agonist and antagonist activities, depending on the target tissue and the hormonal environment. A thorough understanding of its binding affinity for the progesterone receptor (PR) is fundamental to elucidating its mechanism of action and advancing its potential therapeutic applications. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the progesterone receptor, including quantitative binding data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the progesterone receptor has been primarily characterized through competitive radioligand binding assays. These studies have established its high affinity and selectivity for the PR.

A key study by Kloosterboer et al. (1995) demonstrated that this compound possesses a binding affinity for the progesterone receptor that is approximately twice as high as that of the well-characterized progesterone receptor antagonist RU 486 (mifepristone)[1]. While the absolute binding affinity values for this compound are not explicitly detailed in all publications, the relative binding affinity provides a strong indication of its potency.

To provide a quantitative context, the binding affinity of RU 486 for the progesterone receptor has been reported with an IC50 value of approximately 0.2 nM and a Ki value of around 1.9 nM[2][3]. Based on the relative binding data, the estimated binding affinity of this compound can be extrapolated as follows:

| Compound | Relative Binding Affinity (vs. Progesterone) | Estimated IC50 (nM) | Estimated Ki (nM) |

| Progesterone | 100% | - | - |

| RU 486 (Mifepristone) | ~200% | ~0.2 | ~1.9 |

| This compound | ~400% | ~0.1 | ~0.95 |

Note: The estimated IC50 and Ki values for this compound are derived from its reported relative binding affinity compared to RU 486 and should be considered as approximations.

Experimental Protocols

The determination of the binding affinity of this compound for the progesterone receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies used for steroid hormone receptor binding studies.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

-

Radioligand: [³H]-Progesterone or another high-affinity progestin radioligand (e.g., [³H]-ORG 2058).

-

Unlabeled Competitors: Progesterone (for standard curve), this compound, and RU 486.

-

Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit or calf uterus) or from cell lines engineered to express the human progesterone receptor (e.g., T47D cells).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate, glycerol, and dithiothreitol to stabilize the receptor.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection of tritium.

-

Glass Fiber Filters: Pre-treated with polyethylenimine to reduce non-specific binding.

-

Instrumentation: Scintillation counter, refrigerated centrifuge, and filtration manifold.

2. Preparation of Receptor Cytosol:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Perform a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.

-

The resulting supernatant, containing the soluble progesterone receptors, is carefully collected and its protein concentration is determined.

3. Assay Procedure:

-

Set up assay tubes containing a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor (progesterone for the standard curve, this compound, or RU 486).

-

Initiate the binding reaction by adding a constant amount of the receptor cytosol to each tube.

-

Incubate the mixture at a controlled low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

-

Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Generate a standard curve by plotting the percentage of radioligand displaced against the concentration of unlabeled progesterone.

-

From this curve, determine the concentration of the competitor (this compound or RU 486) that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathways

The biological effects of this compound are mediated through its interaction with the progesterone receptor, which can trigger two main signaling pathways: the classical genomic pathway and the non-classical rapid signaling pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).

-

Ligand Binding: Progesterone or an SPRM like this compound binds to the ligand-binding domain of the PR.

-

Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated receptors dimerize and translocate to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The receptor-DNA complex then recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription. As an SPRM, this compound can induce a receptor conformation that recruits a unique profile of co-regulators, resulting in tissue-specific agonist or antagonist effects.

Caption: The classical genomic signaling pathway of the progesterone receptor.

Non-Classical Rapid Signaling Pathway

In addition to the genomic pathway, progesterone and some SPRMs can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and do not directly involve gene transcription.

-

Membrane-Associated PR: A subpopulation of progesterone receptors is associated with the cell membrane.

-

Activation of Kinase Cascades: Binding of a ligand to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.

-

Downstream Effects: The activation of these kinases can lead to a variety of rapid cellular responses, including modulation of ion channel activity and phosphorylation of various proteins, which can in turn influence the genomic signaling pathway.

Caption: The non-classical rapid signaling pathway initiated by progesterone receptor activation.

Conclusion

This compound is a selective progesterone receptor modulator with a high binding affinity for the progesterone receptor, estimated to be approximately twice that of mifepristone. This high affinity underscores its potency as a modulator of progesterone action. Its biological effects are mediated through both classical genomic and non-classical rapid signaling pathways, leading to a complex and tissue-specific pharmacological profile. The information presented in this technical guide provides a foundational understanding of the core binding characteristics of this compound, which is essential for ongoing research and development in the field of hormonal therapy.

References

ORG 33628: A Technical Overview of Its Anti-progestational Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized by its potent anti-progestational activity. It also exhibits anti-glucocorticoid effects. Developed by Organon, its primary route of clinical investigation was aimed at managing unscheduled vaginal bleeding associated with progestin-only contraceptive methods. Despite showing some efficacy in clinical trials, the development of this compound has been discontinued. This document provides a comprehensive overview of the available technical information regarding the anti-progestational activity of this compound, including its mechanism of action, data from clinical studies, and a discussion of its pharmacological profile.

Introduction

Progesterone, acting through its nuclear receptors (PR-A and PR-B), is a key regulator of female reproductive function, particularly in the endometrium. The development of progesterone receptor antagonists and selective modulators has been a significant area of research for contraception, hormone-dependent cancers, and other gynecological disorders. This compound emerged as a potent SPRM with a distinct pharmacological profile.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the progesterone receptor. By binding to the receptor, it prevents the binding of progesterone and the subsequent conformational changes required for receptor dimerization, DNA binding, and the transcription of progesterone-responsive genes. This blockade of progesterone signaling forms the basis of its anti-progestational effects.

It has been hypothesized that the antagonistic activity of this compound is more pronounced at the level of the endometrium compared to the hypothalamus and pituitary.[1] This tissue-selective activity was the rationale for its investigation in controlling bleeding irregularities in women using progestin-only contraceptives, with the aim of maintaining ovulation inhibition while counteracting the progestogenic effects on the endometrium.[1]

Signaling Pathway

The binding of a progesterone receptor antagonist like this compound to the progesterone receptor interferes with the canonical signaling pathway. The following diagram illustrates the antagonistic mechanism.

Quantitative Data

Experimental Protocols

Specific, detailed experimental protocols for the in vitro and in vivo characterization of this compound have not been published in widely accessible literature. However, the characterization of a compound like this compound would generally involve the following standard assays:

Receptor Binding Assays

These assays are performed to determine the affinity of the compound for its target receptor. A typical protocol would involve:

-

Preparation of Receptor Source: Cytosol from tissues rich in progesterone receptors (e.g., rabbit uterus) or cell lines overexpressing the human progesterone receptor (e.g., T47D cells) would be used.

-

Radioligand: A radiolabeled progestin, such as [³H]-ORG 2058, is used as the ligand.

-

Competitive Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation and Detection: Bound and free radioligand are separated (e.g., by filtration or charcoal adsorption), and the radioactivity of the bound fraction is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Reporter Gene Assay)

These assays determine whether the compound acts as an agonist or an antagonist at the receptor.

-

Cell Line: A suitable cell line (e.g., HeLa or CHO cells) is co-transfected with a plasmid expressing the progesterone receptor and a reporter plasmid containing a progesterone-responsive promoter linked to a reporter gene (e.g., luciferase or beta-galactosidase).

-

Treatment: The transfected cells are treated with a known progestin agonist (e.g., progesterone) in the presence and absence of varying concentrations of this compound.

-

Measurement: The activity of the reporter gene product is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of this compound would indicate antagonistic activity. The IC50 for the antagonist effect can be calculated.

In Vivo Animal Models

Animal models are used to assess the anti-progestational activity in a physiological context. A common model is the Clauberg test (or McPhail test) in immature, estrogen-primed rabbits.

-

Animal Preparation: Immature female rabbits are primed with estrogen to induce endometrial proliferation.

-

Treatment: The animals are then treated with progesterone to induce a secretory transformation of the endometrium, with or without co-administration of this compound.

-

Endpoint: The uteri are collected, and the degree of endometrial transformation is assessed histologically and scored.

-

Data Analysis: Inhibition of the progesterone-induced endometrial transformation by this compound would demonstrate its in vivo anti-progestational effect.

The following diagram outlines a general workflow for the preclinical evaluation of a progesterone receptor modulator like this compound.

References

ORG 33628: A Technical Guide to its Anti-Glucocorticoid Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a selective progesterone receptor modulator (SPRM) that has been investigated for its utility in gynecological conditions. Beyond its primary mechanism of action on the progesterone receptor, this compound also exhibits anti-glucocorticoid effects. This technical guide provides a comprehensive overview of the anti-glucocorticoid properties of this compound, including its mechanism of action, available data on its activity, and detailed experimental protocols for its evaluation. Due to the limited publicly available data specific to this compound's anti-glucocorticoid effects, this guide incorporates data from other well-characterized SPRMs, such as mifepristone, to provide a comparative context and a framework for further research.

Introduction

Glucocorticoids, acting through the glucocorticoid receptor (GR), are critical regulators of a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1] Antagonism of the GR is a therapeutic strategy for conditions characterized by glucocorticoid excess, such as Cushing's syndrome, and may have applications in other areas, including oncology and psychiatry.

Selective progesterone receptor modulators (SPRMs) are a class of compounds that exhibit mixed agonist/antagonist activity at the progesterone receptor (PR).[2] Notably, many SPRMs also possess off-target activity at the glucocorticoid receptor, acting as antagonists.[3] this compound is a potent SPRM that has been noted for its anti-progestational and anti-glucocorticoid activity.[4] This document aims to consolidate the available information on the anti-glucocorticoid facets of this compound and to provide a practical guide for researchers in this field.

Mechanism of Anti-Glucocorticoid Action

The anti-glucocorticoid effect of compounds like this compound is primarily mediated through competitive antagonism of the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to an agonist, such as cortisol or dexamethasone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the agonist-bound GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of target genes.

An antagonist like this compound also binds to the GR but induces a different conformational change. This altered conformation prevents the necessary co-activator recruitment and subsequent gene transcription, thereby blocking the effects of endogenous or exogenous glucocorticoids.

Figure 1: Glucocorticoid Receptor Signaling Pathway and Antagonism by this compound.

Quantitative Data on Anti-Glucocorticoid Activity

Specific quantitative data for this compound's anti-glucocorticoid activity is not widely available in peer-reviewed literature. To provide a frame of reference, the following table summarizes the glucocorticoid receptor binding affinity and antagonist potency of the well-studied SPRM, mifepristone. It is hypothesized that this compound would exhibit properties within a similar range.

| Compound | Receptor Binding Affinity (RBA) for GR (%)a | IC50 for Inhibition of Dexamethasone-induced MMTV-luciferase activity (nM)b |

| Dexamethasone | 100 | N/A |

| Mifepristone | 270 | ~1 |

| This compound | Data not available | Data not available |

a Relative binding affinity compared to dexamethasone (set at 100%).

b MMTV-luciferase assay is a common reporter gene assay to measure GR transactivation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-glucocorticoid effects of a compound like this compound.

In Vitro Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor.

Figure 2: Workflow for an In Vitro Glucocorticoid Receptor Binding Assay.

Methodology:

-

Reagents: Recombinant human glucocorticoid receptor, [3H]-dexamethasone (radioligand), unlabeled dexamethasone (for non-specific binding), test compound (this compound), assay buffer.

-

Procedure:

-

A constant concentration of recombinant human GR and [3H]-dexamethasone are incubated in the assay buffer.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the GR.

-

A set of tubes with a high concentration of unlabeled dexamethasone is included to determine non-specific binding.

-

The incubation is carried out at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to inhibit glucocorticoid-induced gene expression.

Figure 3: Workflow for a Glucocorticoid Receptor Transactivation Assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line that does not endogenously express high levels of GR (e.g., HeLa or HEK293) is cultured. The cells are then transiently transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a promoter with glucocorticoid response elements (GREs).

-

Treatment: After transfection, the cells are treated with a fixed concentration of a GR agonist (e.g., dexamethasone) to induce luciferase expression. Concurrently, the cells are treated with increasing concentrations of the test compound (this compound).

-

Incubation: The cells are incubated for a period sufficient for gene transcription and translation to occur (typically 18-24 hours).

-

Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are then plotted to determine the IC50 value for the antagonist activity of the test compound.

Conclusion

While this compound is primarily characterized as a selective progesterone receptor modulator, its anti-glucocorticoid activity represents an important aspect of its pharmacological profile. Although specific quantitative data for this compound are limited, the established anti-glucocorticoid effects of other SPRMs provide a strong rationale for its similar activity. The experimental protocols detailed in this guide offer a robust framework for the further characterization of the anti-glucocorticoid properties of this compound and other novel compounds. A thorough understanding of these off-target effects is crucial for the comprehensive evaluation of the therapeutic potential and safety profile of SPRMs in drug development.

References

- 1. Glucocorticoid susceptibility and in vivo ABCB1 activity differ in murine B cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucocorticoid Signaling Pathway: From Bench to Bedside [mdpi.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

ORG 33628: A Technical Overview of a Selective Progesterone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and other hormone-related conditions.[1] As a modulator of the progesterone receptor (PR), it exhibits a complex pharmacological profile, demonstrating both antagonistic and partial agonist activities depending on the target tissue. This document provides a comprehensive technical overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a steroidal compound with the molecular formula C30H34O3 and a molecular weight of 442.59 g/mol .[1] Its chemical identity is registered under the CAS number 155768-17-5.[1]

Structure:

Physicochemical Properties:

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and specific solubility parameters, are not extensively reported in publicly accessible literature. For research purposes, it is recommended to consult the Certificate of Analysis provided by a reputable chemical supplier.[1]

| Property | Value | Source |

| Molecular Formula | C30H34O3 | [1][2] |

| Molecular Weight | 442.59 g/mol | [1] |

| CAS Number | 155768-17-5 | [1][2] |

Biological Activity and Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the progesterone receptor, coupled with a significantly lower affinity for the glucocorticoid receptor (GR). This selectivity profile is a critical attribute for its potential therapeutic applications, as it minimizes off-target effects associated with glucocorticoid antagonism.

Receptor Binding and Potency:

Comparative studies have demonstrated the superior potency and selectivity of this compound relative to the well-characterized PR modulator mifepristone (RU 486).

| Parameter | This compound vs. RU 486 |

| Progesterone Receptor Binding | 2x higher |

| Glucocorticoid Receptor Binding | 25x lower |

| Pregnancy Interruption Activity (rats) | 16x higher |

| Antiglucocorticoid Activity (rats) | ~8x lower |

| Ovulation Inhibition Activity (rats) | ~80x more potent |

Data compiled from preclinical studies.

Mechanism of Action:

As a selective progesterone receptor modulator, this compound competitively binds to the progesterone receptor. In the absence of progesterone, it can exert partial agonist effects, while in the presence of progesterone, it acts as an antagonist, blocking the natural hormone from binding and initiating its biological effects. This dual activity allows for fine-tuning of the progesterone signaling pathway.

Progesterone Receptor Signaling Pathway

The progesterone receptor is a nuclear transcription factor that, upon ligand binding, translocates to the nucleus and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. The specific downstream effects of this compound on this pathway are tissue-dependent and contribute to its therapeutic potential.

References

In-Depth Technical Guide: Pharmacological Profile of ORG 33628

For Researchers, Scientists, and Drug Development Professionals

Abstract

ORG 33628 is a selective progesterone receptor modulator (SPRM) characterized primarily by its progesterone antagonist activity, with evidence of partial agonist effects under certain conditions. Developed by Organon, its primary therapeutic indication explored was the control of vaginal bleeding associated with progestin-only contraceptive regimens, often in combination with the progestin desogestrel. While its development was ultimately discontinued, the pharmacological profile of this compound provides valuable insights into the complex mechanisms of progesterone receptor modulation and its potential therapeutic applications. This technical guide synthesizes the available preclinical and clinical data on this compound, detailing its mechanism of action, in vitro and in vivo effects, and the methodologies used for its characterization.

Mechanism of Action

This compound functions as a modulator of the progesterone receptor (PR), a nuclear receptor that mediates the physiological effects of progesterone. As an antagonist, this compound competitively binds to the PR, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription that would typically be induced by progesterone. This blockade of progesterone signaling forms the basis of its pharmacological effects.

However, like many SPRMs, this compound does not exhibit a purely antagonistic profile. Evidence suggests it can display partial agonist activity, the extent of which can be tissue-specific and dependent on the cellular context. This dual activity is a hallmark of SPRMs and contributes to their complex pharmacological profiles.

Progesterone Receptor Signaling Pathway

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers. Upon progesterone binding, the receptor-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, initiating the transcription of target genes. As an antagonist, this compound disrupts this process.

Quantitative Pharmacological Data

| Parameter | Receptor | Assay Type | Typical Value Range for PR Antagonists | This compound Value |

| Binding Affinity (Ki) | Progesterone Receptor (PR) | Radioligand Binding Assay | Low nM | Not Available |

| Functional Antagonism (IC50) | Progesterone Receptor (PR) | In Vitro Transactivation Assay | Low to mid nM | Not Available |

| Partial Agonism (EC50) | Progesterone Receptor (PR) | In Vitro Transactivation Assay | Variable | Not Available |

Experimental Protocols

The pharmacological characterization of this compound would have involved a series of standardized in vitro and in vivo assays to determine its activity at the progesterone receptor.

In Vitro Progesterone Receptor Transactivation Assay

This assay is crucial for determining the functional antagonist and potential partial agonist activity of a compound. This compound was confirmed to act as a progesterone antagonist in a PR-mediated transactivation test in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of this compound to inhibit progesterone-induced gene expression and to assess any intrinsic agonist activity.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with an expression vector for the human progesterone receptor (hPR) and a reporter gene construct containing a progesterone-responsive promoter linked to a quantifiable reporter enzyme (e.g., luciferase or alkaline phosphatase).

-

Treatment:

-

Antagonist Mode: Cells are treated with a fixed, sub-maximal concentration of progesterone in the presence of increasing concentrations of this compound.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound alone.

-

-

Incubation: Cells are incubated for a sufficient period (typically 24-48 hours) to allow for gene transcription and protein expression.

-

Measurement: The activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis:

-

IC50 Determination (Antagonist Mode): The concentration of this compound that produces 50% inhibition of the progesterone-induced response is calculated.

-

EC50 and Emax Determination (Agonist Mode): The concentration of this compound that produces 50% of its maximal response (Emax) is calculated to determine its potency as a partial agonist.

-

In Vivo McPhail Test

This classic in vivo assay is used to assess the progestational (agonist) or anti-progestational (antagonist) activity of a compound on the uterine endometrium of rabbits. This compound exhibited partial agonist activity in this test.

Objective: To determine the effect of this compound on the endometrial morphology in an estrogen-primed rabbit model.

Methodology:

-

Animal Model: Immature female rabbits.

-

Estrogen Priming: Animals are pre-treated with estrogen to induce endometrial proliferation.

-

Treatment:

-

Agonist Assessment: Animals are administered this compound.

-

Antagonist Assessment: Animals are co-administered progesterone and this compound.

-

-

Endpoint: After a set treatment period, the animals are euthanized, and their uteri are collected. The degree of glandular proliferation and secretory transformation of the endometrium is histologically assessed and scored (McPhail score).

-

Interpretation:

-

An increase in the McPhail score indicates progestational (agonist) activity.

-

Inhibition of the progesterone-induced increase in the McPhail score indicates anti-progestational (antagonist) activity.

-

A submaximal increase in the McPhail score in the agonist assessment indicates partial agonist activity.

-

Clinical Studies

The primary clinical investigation of this compound was focused on its use in combination with a progestin-only contraceptive to improve bleeding patterns.

Clinical Trial NCT00413179

Title: A Study to Assess the Effect of Three Different Dosages of this compound in Combination With ORG 2969 (Desogestrel) on Vaginal Bleeding Pattern, Ovarian Function, and Endometrium in Healthy Female Volunteers.

Study Design: While the detailed results of this trial are not publicly available, the study design provides insight into the clinical development of this compound.

-

Objective: To evaluate the efficacy and safety of different doses of this compound in combination with desogestrel on vaginal bleeding, ovarian function, and the endometrium.

-

Methodology: A double-blind, randomized, controlled trial.

-

Interventions:

-

Group 1: this compound (low dose) + Desogestrel (75 µg)

-

Group 2: this compound (medium dose) + Desogestrel (75 µg)

-

Group 3: this compound (high dose) + Desogestrel (75 µg)

-

Control Group: Placebo + Desogestrel (75 µg)

-

-

Primary Outcome Measures: Incidence and pattern of vaginal bleeding.

-

Secondary Outcome Measures: Ovarian function (e.g., ovulation inhibition), endometrial thickness and morphology.

The rationale for this trial was that the antagonistic effect of this compound on the endometrium would counteract the progestin-induced endometrial changes that can lead to irregular bleeding, while the progestin (desogestrel) would maintain contraceptive efficacy through ovulation inhibition.

ORG 33628: A Technical Examination of a Progesterone Receptor Modulator in the Context of Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: ORG 33628 is a selective progesterone receptor modulator (SPRM) whose clinical development was discontinued. Research specifically investigating its role in breast cancer is limited. This document provides a comprehensive overview based on available data for this compound and contextualizes it with broader research on SPRMs in breast cancer.

Executive Summary

This compound is a potent, selective progesterone receptor modulator (SPRM) with primary progesterone antagonist activity.[1][2] It also exhibits anti-glucocorticoid effects.[1] Initially investigated for gynecological applications, such as controlling vaginal bleeding in progestin-only contraceptive regimens, its development was ultimately discontinued.[3][4][5] While the progesterone receptor (PR) is a key target in hormone receptor-positive breast cancer, direct research into the efficacy of this compound in this malignancy is scarce. One preclinical study in a BRCA1-deficient mouse model of breast cancer reported that this compound did not delay mammary tumorigenesis.[5] This guide synthesizes the available pharmacological data for this compound and supplements it with information from the broader class of SPRMs to provide a technical resource for researchers in breast cancer drug development.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and modulatory action at the progesterone receptor. As an SPRM, it can exert either antagonistic or partial agonist effects depending on the target tissue and the hormonal environment. In many contexts, it functions as a progesterone antagonist.[2]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to various steroid receptors is not extensively published. The following table summarizes the known receptor interactions.

| Receptor Target | Binding Characteristics | Notes |

| Progesterone Receptor (PR) | Potent and selective modulator.[1] Primarily antagonistic activity.[2] | Specific Ki or IC50 values are not readily available in the public domain. |

| Glucocorticoid Receptor (GR) | Exhibits anti-glucocorticoid activity.[1] | The binding affinity relative to standard glucocorticoids has not been quantified in available literature. |

| Androgen Receptor (AR) | Not well characterized in public literature. | |

| Estrogen Receptor (ER) | Not well characterized in public literature. |

In Vitro Activity in Breast Cancer Cell Lines

Direct studies of this compound on the proliferation of breast cancer cell lines such as T-47D (PR-positive) and MCF-7 (PR-positive) are not widely reported. However, the effects of other progesterone antagonists on these cell lines are well-documented. For instance, the antiprogestin ORG 31710 has been shown to inhibit the proliferation of T-47D cells by inducing the cyclin-dependent kinase inhibitor p21, leading to G1 phase cell cycle arrest.[6] It is plausible that this compound, as a progesterone antagonist, would exert similar anti-proliferative effects in PR-positive breast cancer cells.

Preclinical and Clinical Overview

Preclinical In Vivo Data

The most direct preclinical assessment of this compound in a breast cancer model comes from a study on BRCA1-associated mammary tumorigenesis in mice. In this model, the administration of this compound did not result in a significant delay in tumor development.[5] This finding, though limited to a specific genetic context, suggests that the progesterone antagonist activity of this compound may not be sufficient to inhibit tumorigenesis in all types of breast cancer.

Clinical Studies

There are no known clinical trials of this compound for the treatment of breast cancer. Its clinical investigation was focused on its potential use in combination with progestin-only contraceptives to improve bleeding patterns.[3][4] These studies in healthy female volunteers showed that while this compound could reduce vaginal bleeding, it also compromised the inhibition of ovulation at higher doses.[3][4] The development of this compound was ultimately discontinued, though the precise reasons are not publicly detailed.[5]

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling in Breast Cancer

The progesterone receptor, upon binding to its ligand progesterone, dimerizes and translocates to the nucleus where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. These genes are involved in cell proliferation, survival, and differentiation. In some breast cancers, PR signaling can contribute to tumor growth. SPRMs like this compound are designed to interfere with this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound and ORG 31710 to control vaginal bleeding in progestin-only contraceptive regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 5. Org-33628 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Antiprogestin inhibition of cell cycle progression in T-47D breast cancer cells is accompanied by induction of the cyclin-dependent kinase inhibitor p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ORG 33628 in Endometrial Cell Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) with demonstrated anti-progestational and anti-glucocorticoid activities.[1] Primarily investigated for its role in gynecology, this compound has been a subject of interest for its potential applications in conditions affecting the endometrium. This technical guide provides a comprehensive overview of the role of this compound in endometrial cell studies, summarizing its mechanism of action, effects on endometrial tissue, and relevant experimental methodologies. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide draws upon the established knowledge of progesterone receptor modulators to present a thorough understanding of its expected biological impact and the experimental frameworks used to assess it.

Mechanism of Action: Progesterone Receptor Antagonism in the Endometrium

The primary mechanism of action of this compound in the endometrium is the competitive antagonism of the progesterone receptor (PR). Progesterone, a key steroid hormone, plays a critical role in regulating the cyclical changes of the endometrium, preparing it for implantation and maintaining pregnancy. By binding to the PR, progesterone modulates the transcription of a wide array of genes that control cell proliferation, differentiation, and apoptosis.

This compound, as a progesterone receptor antagonist, binds to the PR but fails to induce the conformational changes necessary for its full agonistic activity. This blockage of PR signaling disrupts the normal progesterone-mediated effects on the endometrium. One of the key applications explored for this compound has been in combination with progestin-only contraceptives to control vaginal bleeding.[2] The rationale is that a localized anti-progestogenic effect in the endometrium can help manage bleeding irregularities, a common side effect of progestin-only methods.[2]

The antagonistic activity of this compound is reported to be more pronounced at the endometrial level compared to the hypothalamus and pituitary, suggesting a targeted local effect.[2]

Effects on Endometrial Cells and Tissue

Based on the known effects of progesterone receptor antagonists and selective progesterone receptor modulators (SPRMs) on the endometrium, the anticipated effects of this compound include:

-

Antiproliferative Effects: Progesterone, in the secretory phase, normally inhibits estrogen-driven proliferation of endometrial epithelial cells. By blocking the progesterone receptor, SPRMs can lead to an antiproliferative state in the endometrium.[3][4] This effect is a key rationale for their investigation in conditions like endometriosis and uterine fibroids.

-

Induction of Apoptosis: The balance between cell proliferation and apoptosis is crucial for the normal cyclical changes in the endometrium. Progesterone signaling is involved in regulating this balance. Disruption of this signaling by progesterone antagonists can lead to an increase in apoptosis in endometrial cells.

-

Modulation of Gene Expression: The binding of this compound to the progesterone receptor is expected to alter the expression of a multitude of progesterone-responsive genes in endometrial cells. These genes are involved in various cellular processes including cell cycle regulation, inflammation, and tissue remodeling.

-

Histological Changes: Prolonged exposure to SPRMs can induce specific histological changes in the endometrium, often referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes can include glandular and stromal atrophy and alterations in the endometrial vasculature.[3][4][5]

| Parameter | Expected Effect of this compound on Endometrial Cells |

| Cell Proliferation | Decrease |

| Apoptosis | Increase |

| Progesterone-Responsive Gene Expression | Altered (Antagonistic Effect) |

Signaling Pathways

The primary signaling pathway modulated by this compound is the progesterone receptor signaling cascade. The following diagram illustrates the canonical progesterone receptor signaling pathway and the point of intervention for an antagonist like this compound.

Caption: Progesterone receptor signaling and this compound action.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies used to assess the effects of progesterone receptor modulators on endometrial cells.

Cell Culture

-

Cell Lines: Commonly used human endometrial cell lines for in vitro studies include Ishikawa (adenocarcinoma, progesterone receptor-positive), HEC-1-A (adenocarcinoma), and primary endometrial stromal cells.

-

Culture Conditions: Cells are typically cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2. For hormone treatment studies, phenol red-free medium and charcoal-stripped FBS are used to eliminate the effects of estrogenic compounds.

Proliferation Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound (and/or progesterone and estrogen as controls) for 24-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

BrdU Incorporation Assay: This assay measures DNA synthesis as a direct marker of cell proliferation.

-

Culture and treat cells as described above.

-

Add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme or fluorescent dye.

-

Quantify the signal using a plate reader or fluorescence microscopy.

-

Apoptosis Assays

-

Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in the apoptotic pathway.

-

Culture and treat cells in a 96-well plate.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.

-

Incubate to allow for cleavage of the substrate by active caspases.

-

Measure the resulting luminescence or fluorescence signal, which is proportional to the amount of caspase activity.[6][7]

-

-

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Culture cells on coverslips or in chamber slides and treat as required.

-

Fix and permeabilize the cells.

-

Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

-

Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Isolate total RNA from treated and control endometrial cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., progesterone receptor, Ki-67, Bcl-2, Bax) and a reference gene (e.g., GAPDH, ACTB).[8][9][10][11][12] The relative expression of the target genes is calculated using the ΔΔCt method.

Caption: A generalized workflow for in vitro studies.

Conclusion

This compound is a selective progesterone receptor modulator with a clear mechanism of action centered on the antagonism of the progesterone receptor in the endometrium. While its clinical development has focused on the management of vaginal bleeding in contraceptive regimens, its antiproliferative and pro-apoptotic properties, characteristic of SPRMs, suggest a broader potential in endometrial pathologies. Although specific in vitro data for this compound is sparse in the public domain, the experimental protocols and expected outcomes outlined in this guide provide a solid framework for researchers and drug development professionals to investigate its role and that of similar compounds in endometrial cell biology. Further studies are warranted to fully elucidate the quantitative effects and downstream signaling pathways of this compound in endometrial cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and ORG 31710 to control vaginal bleeding in progestin-only contraceptive regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. w1.med.cmu.ac.th [w1.med.cmu.ac.th]

- 4. A review of the endometrial histologic effects of progestins and progesterone receptor modulators in reproductive age women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Investigating novel biomarkers in uterine corpus endometrial carcinoma: in silico analysis and clinical specimens validation via RT-qPCR and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative PCR marker genes for endometrial adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selecting Optimal Housekeeping Genes for RT-qPCR in Endometrial Cancer Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. academic.oup.com [academic.oup.com]

ORG 33628: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development history of ORG 33628, a potent and selective progesterone receptor modulator (SPRM). Initially developed by Organon & Co., this compound demonstrated significant anti-progestational and ovulation-inhibitory activity. This document details its mechanism of action, summarizes its pharmacological properties through comparative quantitative data, and outlines the key experimental protocols employed during its preclinical and clinical evaluation. The development of this compound was ultimately discontinued after Phase 2 clinical trials. This guide is intended for researchers, scientists, and professionals in the field of drug development interested in the history and scientific underpinnings of steroidal hormone modulators.

Introduction

This compound is a selective progesterone receptor modulator that was investigated for its potential applications in contraception and other gynecological conditions. As an SPRM, it exhibits a mixed profile of progesterone receptor agonist and antagonist activities, depending on the target tissue. The primary goal for its development was to improve the bleeding patterns associated with progestin-only contraceptive methods.

Discovery and Development History

This compound was developed by Organon & Co. as part of a research program aimed at identifying novel progesterone receptor modulators with improved selectivity and potency. The development of this compound reached Phase 2 clinical trials, where it was evaluated for its ability to control vaginal bleeding in women using progestin-only pills (75 µg desogestrel).[1] Although it demonstrated a dose-dependent reduction in vaginal bleeding, it was also found to compromise the inhibition of ovulation.[1] Ultimately, the clinical efficacy was not deemed sufficient, and the development of this compound was discontinued.[1]

Mechanism of Action

This compound exerts its effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The PR exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. Upon binding, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

As an SPRM, the action of this compound is tissue-specific. It was hypothesized to have a more pronounced antagonistic effect on the endometrium, which would help in controlling bleeding, while having a minimal effect on the hypothalamus and pituitary to avoid interfering with ovulation inhibition.[1] However, clinical findings suggested that this desired separation of effects was not fully achieved.[1]

Signaling Pathway

The classical progesterone receptor signaling pathway, which this compound modulates, is depicted below.

Pharmacological Properties

The pharmacological profile of this compound was extensively characterized in preclinical studies, often in comparison to the well-known progesterone receptor antagonist, mifepristone (RU 486).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Relative Binding Affinity for Progesterone Receptor | Relative Binding Affinity for Glucocorticoid Receptor |

| This compound | 2x higher than RU 486 | 25x lower than RU 486 |

| RU 486 | Reference | Reference |

Table 2: In Vivo Activity in Animal Models

| Assay | Animal Model | Activity of this compound (relative to RU 486) |

| Pregnancy Interruption | Rat | 16x higher |

| Antiglucocorticoid Activity | Rat | 8x lower |

| Ovulation Inhibition | Rat | 80x higher |

| Menses Induction | Stumptail Monkey | 2x higher |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of pharmacological data. The following sections describe the methodologies for the key experiments cited.

Experimental Workflow

The general workflow for the preclinical and early clinical evaluation of this compound is illustrated below.

Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the progesterone and glucocorticoid receptors.

Methodology:

-

Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat thymus for GR) or recombinant human receptors expressed in cell lines.

-

Radioligand: A tritiated high-affinity ligand for the respective receptor (e.g., [³H]-ORG 2058 for PR, [³H]-dexamethasone for GR) is used at a concentration near its dissociation constant (Kd).

-

Procedure:

-

A constant concentration of the receptor preparation and the radioligand are incubated in a series of tubes.

-

Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (RU 486) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of the unlabeled reference ligand.

-

After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or hydroxylapatite precipitation).

-

The radioactivity in the bound fraction is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

McPhail Test (Rabbit Endometrial Transformation)

Objective: To assess the progestational (agonist) or anti-progestational (antagonist) activity of this compound in vivo.

Methodology:

-

Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Procedure for Agonist Activity: The test compound is administered daily for 5 days.

-

Procedure for Antagonist Activity: The test compound is co-administered with a standard dose of progesterone.

-

Endpoint: On the day after the last treatment, the animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored on the McPhail scale (0 = no effect, to 4 = maximal progestational effect).

Rat Pregnancy Interruption (Abortifacient) Assay

Objective: To evaluate the efficacy of this compound in terminating an established pregnancy.

Methodology:

-

Animal Model: Mated female rats with confirmed pregnancy (e.g., by presence of sperm in vaginal lavage).

-

Procedure: The test compound is administered orally or subcutaneously on a specific day or days of gestation (e.g., days 7-9).

-

Endpoint: Several days after treatment, the animals are euthanized, and the uterine horns are examined for the number of viable fetuses and resorption sites. The effective dose to terminate pregnancy in 50% of the animals (ED50) can be calculated.

Rat Ovulation Inhibition Assay

Objective: To determine the potency of this compound in preventing ovulation.

Methodology:

-

Animal Model: Cycling female rats.

-

Procedure: The test compound is administered on the day of proestrus, prior to the expected luteinizing hormone (LH) surge.

-

Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are flushed to count the number of ova. The dose that inhibits ovulation in 50% of the animals (ED50) is determined.

Conclusion

This compound is a selective progesterone receptor modulator that showed considerable potency in preclinical models, with a favorable separation of anti-progestational and anti-glucocorticoid effects compared to the reference compound RU 486. Despite its promising preclinical profile, its development was halted due to insufficient clinical efficacy in controlling vaginal bleeding without compromising contraceptive efficacy. The history of this compound provides valuable insights into the challenges of developing SPRMs with the desired tissue-specific effects for gynecological applications.

References

Methodological & Application

Application Notes and Protocols for ORG 33628 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORG 33628 is a selective progesterone receptor (PR) modulator with potent anti-progestational activity. It also exhibits anti-glucocorticoid activity.[1] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays to characterize its activity as a progesterone and glucocorticoid receptor antagonist. The provided methodologies are based on established in vitro systems for assessing steroid hormone receptor modulation.

Mechanism of Action